molecular formula C19H19ClN4O2 B2820784 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] CAS No. 338391-71-2

1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]

Cat. No. B2820784
CAS RN: 338391-71-2
M. Wt: 370.84
InChI Key: LGZHTTOKOVRTHB-PYCFMQQDSA-N
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Description

Hydrazones are a class of organic compounds with the structure R1R2C=N−NH2 . They are related to ketones and aldehydes by the replacement of the oxygen =O with the = N−NH2 functional group . They are formed usually by the action of hydrazine on ketones or aldehydes .


Synthesis Analysis

Hydrazones are synthesized by combining suitable aldehydes with hydrazides . The synthesis of hydrazones, quinazolines, and hydrazone-Schiff bases is achieved by combining suitable aldehydes with four hydrazides .


Molecular Structure Analysis

Indole is a heterocyclic compound that contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Hydrazones are susceptible to hydrolysis . When derived from hydrazine itself, hydrazones condense with a second equivalent of a carbonyl to give azines . Hydrazones are intermediates in the Wolff–Kishner reduction .


Physical And Chemical Properties Analysis

Indole is crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Safety and Hazards

The safety data sheet for a related compound, 1-(4-Chlorophenyl)ethanol, suggests that it should not be used for food, drug, pesticide or biocidal product use . It also provides first-aid measures and fire-fighting measures .

Future Directions

Indole derivatives possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could be potential targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways

Pharmacokinetics

It is known that the morpholine moiety, which is part of this compound, is often used to improve the hydrophilic-lipophilic balance, metabolic stability, potency, and pharmacokinetic properties of drugs . Therefore, it can be inferred that the presence of the morpholine moiety in this compound may enhance its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that this compound may have a wide range of molecular and cellular effects.

properties

IUPAC Name

3-[(4-chlorophenyl)diazenyl]-1-(morpholin-4-ylmethyl)indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c20-14-5-7-15(8-6-14)21-22-18-16-3-1-2-4-17(16)24(19(18)25)13-23-9-11-26-12-10-23/h1-8,25H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLHPFRWEKHJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]

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